![molecular formula C17H16ClN3O3S2 B2377977 4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide CAS No. 1325303-33-0](/img/structure/B2377977.png)

4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

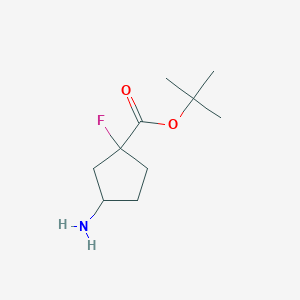

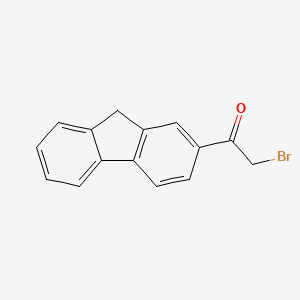

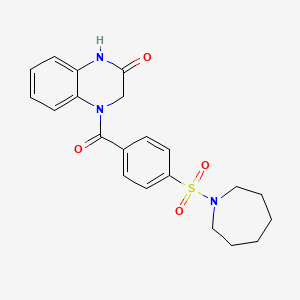

The compound “4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a thiophene ring, a sulfonyl group, and a chlorobenzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring. One common method for synthesizing pyrazole rings involves the condensation of acetylacetone and hydrazine . The resulting 3,5-dimethylpyrazole could then be further functionalized to introduce the other components of the molecule .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring is a five-membered heterocyclic ring with two nitrogen atoms . The thiophene ring is a five-membered ring with one sulfur atom . The sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to the benzene ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. The pyrazole ring, for example, is known to participate in a variety of reactions, including condensation reactions . The thiophene ring and the sulfonyl group could also potentially participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring could potentially make the compound soluble in polar organic solvents . The presence of the sulfonyl group could potentially make the compound more acidic .Scientific Research Applications

Mixed-Ligand Copper(II)-Sulfonamide Complexes

The compound 4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide has been investigated for its potential in DNA interaction and anticancer activity. A study on ternary complexes, including similar sulfonamide derivatives, revealed their significant ability to bind with calf thymus DNA and demonstrated DNA cleavage efficiency. The complexes induced cell death primarily through apoptosis in human tumor cells, suggesting potential anticancer applications (González-Álvarez et al., 2013).

Applications in Corrosion Inhibition

Adsorption Behavior and Corrosion Inhibition

Research indicates that certain cationic Schiff surfactants, which share structural similarities with the compound , serve as effective corrosion inhibitors. Their adsorption on carbon steel surfaces follows the Langmuir adsorption isotherm, suggesting their utility in protecting against corrosion in acidic environments (Tawfik, 2015).

Applications in Antimicrobial Activities

Synthesis of Novel Antimicrobial Agents

A study explored the synthesis of new sulfonamide derivatives, showing promising antimicrobial activities. These compounds were synthesized using a combination of different chemical groups, and their structure was confirmed through various spectroscopic methods. The synthesized compounds displayed excellent to moderate activities against bacteria, highlighting their potential as antimicrobial agents (Sojitra et al., 2016).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that similar compounds interact with their targets, leading to a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Compounds with similar structures have been found to affect a broad range of biochemical pathways, leading to a variety of biological activities .

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, indicating that they may have diverse molecular and cellular effects .

Safety and Hazards

Properties

IUPAC Name |

4-chloro-N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3S2/c1-11-10-12(2)21(19-11)17(22)16-15(8-9-25-16)20(3)26(23,24)14-6-4-13(18)5-7-14/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIWLRYNZKHYCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2377898.png)

![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2377899.png)

![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377902.png)

![2-Methoxy-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzamide](/img/structure/B2377903.png)

![1-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-fluorophenyl)urea](/img/structure/B2377904.png)

![2-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2377908.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2377909.png)

![N-[[3-(4-chlorobenzoyl)oxazolidin-2-yl]methyl]-N''-(4-fluorobenzyl)oxamide](/img/structure/B2377914.png)